4-(acetylamino)-5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, acetamido, and methoxy groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acetamido derivative. The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the thiadiazole derivative with the acetamido-methoxybenzamide intermediate under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can yield an amide derivative .
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but lacks the thiadiazole ring.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group instead of the thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in 5-chloro-4-acetamido-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide distinguishes it from similar compounds. This ring contributes to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13ClN4O3S |
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Molecular Weight |
340.79 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-6(19)15-10-5-11(21-3)8(4-9(10)14)12(20)16-13-18-17-7(2)22-13/h4-5H,1-3H3,(H,15,19)(H,16,18,20) |
InChI Key |
NUMIPKYGTCFOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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